molecular formula C25H23ClN2O3 B11215030 5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11215030
M. Wt: 434.9 g/mol
InChI Key: MYBLUZCEHSODIU-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of 3-chlorophenylhydrazine with 4-ethoxybenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with 2-methoxyphenol under acidic conditions to yield the desired benzoxazine compound. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both chloro and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23ClN2O3/c1-3-30-19-12-10-16(11-13-19)21-15-22-20-8-5-9-23(29-2)24(20)31-25(28(22)27-21)17-6-4-7-18(26)14-17/h4-14,22,25H,3,15H2,1-2H3

InChI Key

MYBLUZCEHSODIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=CC=C5)Cl

Origin of Product

United States

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